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molecular formula C4H6CaO5 B124760 Calcium succinate monohydrate CAS No. 159389-75-0

Calcium succinate monohydrate

Cat. No. B124760
M. Wt: 174.17 g/mol
InChI Key: QGRXCSKZKNYHEQ-UHFFFAOYSA-L
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Patent
US08034975B2

Procedure details

A method is described with the following steps: the crystallization fermentation step for manufacturing calcium succinate trihydrate using the strain Corynebacterium glutamicum MJ233/Δldh and neutralizing with calcium hydroxide, the transition step for producing calcium succinate monohydrate by heating the culture solution, the crystal separation step for separating crystals from the reaction solution, the salt substitution step for substituting the calcium salt with the ammonium salt, and the solid-liquid separation step to obtain calcium carbonate that precipitates from the ammonium salt solution.
Name
calcium succinate trihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.[C:4]([O-:11])(=[O:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Ca+2:12].[OH-].[Ca+2].[OH-]>>[OH2:8].[C:4]([O-:11])(=[O:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Ca+2:12] |f:0.1.2.3.4,5.6.7,8.9.10|

Inputs

Step One
Name
calcium succinate trihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(CCC(=O)[O-])(=O)[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.C(CCC(=O)[O-])(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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